Scientific Field: Analytical chemistry.
Summary: Dihexylammonium acetate is used as an ion-pairing agent for the analysis of nucleosides and nucleotides in food products and beverages.
Methods/Experimental Procedures: Ion-pair chromatography based techniques are employed, where dihexylammonium acetate forms ion pairs with nucleosides and nucleotides, facilitating their separation and detection.
Results/Outcomes: This method allows for accurate quantification of nucleosides and nucleotides in food samples.
Scientific Field: Analytical chemistry, nutrition science.
Summary: Dihexylammonium acetate is utilized for the analysis of inositol phosphates (InsP) in nutrition products.
Methods/Experimental Procedures: A highly volatile ion-pair reagent, dihexylammonium acetate, is applied to separate InsP1–InsP6. The quantification is done using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode.
Results/Outcomes: This method enables simultaneous detection of InsP1–InsP6 within 15 minutes with a wide linearity range (typically 0.3–1200 pmol).
Scientific Field: Analytical chemistry, food science.
Summary: Dihexylammonium acetate serves as an ion-pairing agent for the analysis of acid orange dyes in meat products.
Methods/Experimental Procedures: Ion-pair chromatography based techniques are employed to separate and quantify acid orange dyes using dihexylammonium acetate.
Results/Outcomes: This approach allows for accurate determination of acid orange dye content in meat samples.
Scientific Field: Chromatography, oligonucleotide analysis.
Summary: Hexylammonium acetate (HAA), a related compound to dihexylammonium acetate, is used as an ion-pairing agent for chromatographic analysis of oligonucleotides.
Methods/Experimental Procedures: HAA is prepared and compared to other agents like TEAA and TEA-HFIP. It is employed for analyzing homomolecular oligonucleotides, long oligonucleotides, heteromolecular oligonucleotides, and phosphorothioates.
Results/Outcomes: HAA provides benefits over other agents, enhancing the separation and detection of oligonucleotides.
Summary: Dihexylammonium acetate (DHAA) can be used as an ion-pairing agent for the chromatographic analysis of oligonucleotides.
Methods/Experimental Procedures: DHAA is applied to separate and quantify various types of oligonucleotides, including
Results/Outcomes: DHAA enhances the separation and detection of these oligonucleotides compared to other agents like TEAA and TEA-HFIP.
Summary: Dihexylammonium acetate serves as an ion-pairing agent for the analysis of nucleosides and nucleotides in beverages.
Methods/Experimental Procedures: Ion-pair chromatography techniques are employed to separate and quantify nucleosides and nucleotides using dihexylammonium acetate.
Results/Outcomes: This method allows for accurate determination of nucleoside and nucleotide content in various beverages.
Dihexylammonium acetate is an organic compound with the molecular formula and a molecular weight of approximately 245.41 g/mol. This compound is classified as an ammonium salt, specifically derived from the reaction of dihexylamine with acetic acid. It appears as a colorless liquid and is primarily utilized as an ion-pairing agent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC) and ion-pair chromatography. Its ability to enhance the separation of polar compounds, such as nucleosides and nucleotides, makes it invaluable in biochemical analysis and various scientific research applications .
DHAA's primary function lies in IPC. Here, it interacts with charged analytes in a sample by forming ion pairs. The long hydrophobic chain of Dhaa increases the retention time of these ion pairs on a reversed-phase chromatography column, allowing for better separation and identification of the analytes [].
Dihexylammonium acetate primarily participates in ion-pairing reactions, where it forms complexes with anionic species. This property facilitates the separation of charged molecules in chromatographic methods. Additionally, it can engage in acid-base reactions due to its ammonium group, reacting with strong acids or bases to form corresponding salts or free amines.
The major products from these reactions are typically ion pairs or salts, depending on the nature of the reacting species.
Dihexylammonium acetate exhibits significant biological activity, particularly in its interactions with nucleotides, which are crucial for cellular signaling. The compound influences various cellular processes by forming ion pairs with nucleotides, potentially inhibiting or activating enzymes involved in nucleotide metabolism. This interaction suggests a role in modulating cell signaling pathways that utilize cyclic adenosine monophosphate and cyclic guanosine monophosphate .
The molecular mechanism involves dihexylammonium acetate binding to biomolecules, facilitating their separation and analysis in biological samples. Its stability under varying conditions (temperature, pH) allows it to maintain its activity during laboratory experiments.
Dihexylammonium acetate can be synthesized through a straightforward reaction between dihexylamine and acetic acid. The synthesis typically involves:
In industrial settings, this synthesis is conducted in large-scale reactors under optimized conditions to ensure high yield and purity.
Dihexylammonium acetate finds applications across various fields:
Studies investigating the interactions of dihexylammonium acetate with biomolecules have highlighted its role in enhancing chromatographic separations. The compound's ability to form stable ion pairs with various nucleotides aids in their detection and quantification, providing insights into metabolic processes within cells. Furthermore, its influence on enzyme activity related to nucleotide metabolism underscores its potential as a biochemical tool.
Dihexylammonium acetate can be compared to several similar compounds based on structural features and applications:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hexylammonium acetate | Short-chain ammonium | Lower hydrophobicity; less effective in chromatographic separations compared to dihexyl derivative. |
Triethylammonium acetate | Tertiary ammonium | More volatile; higher cost; used in specialized applications but less effective than dihexyl counterpart. |
Triethylamine hexafluoroisopropanol | Tertiary amine | High cost; offers unique solvent properties but lacks the same ion-pairing efficiency as dihexylammonium acetate. |
Dihexylammonium acetate is distinguished by its longer alkyl chains, which enhance hydrophobic interactions and improve separation efficiency compared to shorter-chain analogs like hexylammonium acetate. This unique property makes it a preferred choice for many chromatographic applications due to its balance between performance and cost-effectiveness.
The synthesis of dihexylammonium acetate traditionally involves the neutralization of dihexylamine with acetic acid in aqueous or methanolic solutions. Industrially, this reaction is conducted in large-scale reactors under tightly controlled temperature (20–25°C) and pH (4.0–5.0) conditions to ensure high yield (>95%) and purity. Recent advancements have focused on optimizing reaction kinetics through catalytic pathways. For instance, the use of heterogeneous catalysts, such as silica-supported acid catalysts, has shown promise in reducing reaction times by 30% while maintaining product integrity.
A comparative analysis of laboratory-scale versus industrial-scale synthesis parameters reveals critical scalability considerations:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 1–10 L | 1,000–5,000 L |
Temperature Control | ±1°C | ±0.5°C |
pH Stability | Manual adjustments | Automated feedback systems |
Yield | 85–90% | 92–96% |
Industrial processes employ continuous-flow reactors to enhance mixing efficiency and minimize byproduct formation. Real-time monitoring via in-line spectroscopy ensures consistent stoichiometric ratios of dihexylamine to acetic acid (1:1.05 molar ratio), preventing residual amine contamination.
The shift toward sustainable production has driven innovations in solvent selection and waste reduction. Traditional methods often use methanol or dichloromethane (DCM), which pose flammability and toxicity risks. Green solvent alternatives, such as ethanol-water mixtures (70:30 v/v), have demonstrated comparable efficacy in DHA synthesis while reducing environmental impact. The GlaxoSmithKline (GSK) Solvent Selection Guide categorizes ethanol as a "preferred" solvent due to its low life-cycle energy demand (CED = 15 MJ/kg) and minimal aquatic toxicity (EC50 > 1,000 mg/L).
Byproduct management strategies include:
Life-cycle assessments (LCAs) of DHA production highlight the environmental benefits of these approaches. For example, replacing DCM with ethanol-water mixtures reduces greenhouse gas emissions by 25 kg CO2-equivalent per kilogram of DHA produced. Furthermore, the Pfizer Solvent Sustainability Toolkit advocates for solvent substitution metrics that prioritize safety and recyclability, aligning with the principles of circular chemistry.
Irritant